N-Acetyl-S-(2-chloroethyl)-L-cysteine

DNA damage genotoxicity screening mercapturic acid detoxification

N-Acetyl-S-(2-chloroethyl)-L-cysteine (CAS 58337-49-8) is a synthetic mercapturic acid—the N-acetyl-L-cysteine S-conjugate of a 2-chloroethyl moiety—formed endogenously as the terminal detoxification metabolite of dihaloethane glutathione conjugation. Classified as an N-acyl-L-amino acid, this chiral compound features a 2-chloroethyl thioether linked to the sulfur of N-acetyl-L-cysteine.

Molecular Formula C7H12ClNO3S
Molecular Weight 225.69 g/mol
CAS No. 58337-49-8
Cat. No. B14606860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-chloroethyl)-L-cysteine
CAS58337-49-8
Molecular FormulaC7H12ClNO3S
Molecular Weight225.69 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCCl)C(=O)O
InChIInChI=1S/C7H12ClNO3S/c1-5(10)9-6(7(11)12)4-13-3-2-8/h6H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeyPUOICJBSGWOTFX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-(2-chloroethyl)-L-cysteine (CAS 58337-49-8): A Mercapturic Acid Biomarker & Detoxified Metabolite for Selective Procurement


N-Acetyl-S-(2-chloroethyl)-L-cysteine (CAS 58337-49-8) is a synthetic mercapturic acid—the N-acetyl-L-cysteine S-conjugate of a 2-chloroethyl moiety—formed endogenously as the terminal detoxification metabolite of dihaloethane glutathione conjugation [1]. Classified as an N-acyl-L-amino acid, this chiral compound features a 2-chloroethyl thioether linked to the sulfur of N-acetyl-L-cysteine [2]. It is a structurally defined biomarker for exposure to chloroethylating agents, including the chemical warfare agent sulfur mustard analog CEES (2-chloroethyl ethyl sulfide), and its formation reflects successful traversal of the mercapturic acid pathway, distinguishing it from earlier, more reactive glutathione- and cysteine-S-conjugate intermediates [3].

Why N-Acetyl-S-(2-chloroethyl)-L-cysteine Cannot Be Replaced by Its Non-Acetylated Analog S-(2-chloroethyl)-L-cysteine (CEC)


The critical functional distinction lies in the N-acetyl cap: it completely abrogates the DNA-damaging reactivity inherent to the free amine of S-(2-chloroethyl)-L-cysteine (CEC) [1]. While CEC acts as a direct-acting, episulfonium ion-forming alkylator that induces rapid strand scission in supercoiled plasmid DNA, its N-acetylated mercapturic acid counterpart (this compound) is inert in the same assay, demonstrating that simple structural interchange between a cysteine S-conjugate and its N-acetylated metabolite is not scientifically tenable for any application involving genotoxicity profiling, biomarker specificity, or detoxification pathway modeling [2]. Furthermore, the N-acetyl group eliminates the alkaline hydrolysis acceleration seen with CEC, fundamentally altering solution stability and reactivity profiles [3].

Quantitative Evidence of Differentiation for N-Acetyl-S-(2-chloroethyl)-L-cysteine Against Its Closest Analogs


DNA Strand Breakage Activity: N-Acetyl-S-(2-chloroethyl)-L-cysteine vs. S-(2-chloroethyl)-L-cysteine (CEC)

N-acetylation completely prevents the induction of DNA strand breaks, a property that fundamentally differentiates this mercapturic acid from its parent cysteine conjugate. In a head-to-head plasmid pBR322 supercoil relaxation assay, S-(2-chloroethyl)-L-cysteine (CEC) rapidly induced relaxation indicative of strand scission, whereas the N-acetylated analog exhibited no detectable DNA-damaging activity [1].

DNA damage genotoxicity screening mercapturic acid detoxification

Alkaline Hydrolysis Rate Suppression by N-Acetylation vs. Free Cysteine Amine

The N-acetyl group eliminates the intramolecular amine-assisted hydrolysis mechanism that accelerates degradation of S-(2-haloethyl)-L-cysteines under alkaline conditions. The parent S-(2-chloroethyl)-L-cysteine exhibits a dramatic hydrolysis rate increase at pH 8 compared to pH 6 or 4, whereas blocking the amine via N-acetylation (as in this compound) abolishes this pH-dependent acceleration, significantly extending hydrolytic half-life [1].

hydrolytic stability solution chemistry mercapturic acid

Exclusive Urinary Biomarker Specificity: N-Acetyl vs. Cysteine and Glutathione Conjugates

This mercapturic acid is the preferred urinary biomarker for chloroethylating agent exposure because it is the stable, terminal excretory metabolite. In a validated UHPLC-MS/MS method for CEES (sulfur mustard analog) exposure, the N-acetyl-cysteine conjugate was specifically targeted and detected in mouse plasma, whereas the corresponding cysteine- and glutathione-S-conjugates are intermediary, more reactive species that are subject to further metabolism. Importantly, the N-acetyl conjugate was not detected in in vitro keratinocyte culture medium, distinguishing its in vivo formation dependence [1].

biomarker validation exposure assessment UHPLC-MS/MS

Validated Application Scenarios for N-Acetyl-S-(2-chloroethyl)-L-cysteine in Exposure Science, Toxicology, and Analytical Chemistry


LC-MS/MS Biomarker Method Development for Chloroethylating Agent Exposure

Use as a certified reference standard for the quantification of mercapturic acid metabolites in human urine or plasma following suspected exposure to sulfur mustard, 1,2-dichloroethane, or related chloroethylating electrophiles. Its demonstrated specificity as the terminal N-acetylated metabolite—distinct from the DNA-reactive cysteine conjugate intermediates [1]—makes it indispensable for accurate UHPLC-MS/MS or GC-MS/MS method calibration and validation, ensuring that the measured signal corresponds exclusively to the detoxified excretory product [2].

In Vitro Mercapturic Acid Pathway Completion Marker in Cellular Toxicology

Employ this compound as a definitive analytical standard to confirm the functional completion of the mercapturic acid detoxification pathway in primary hepatocyte or renal proximal tubule cell models. Because N-acetylation is the final obligatory step that abolishes DNA strand-breaking activity (as shown in plasmid pBR322 relaxation assays [1]), detecting this specific conjugate—and not the precursor CEC—provides unambiguous evidence that cellular N-acetyltransferase activity has successfully detoxified the 2-chloroethyl electrophile [3].

Negative Control for Genotoxicity Screening of Haloethyl Cysteine S-Conjugates

Use as a matched, structurally analogous negative control in Ames fluctuation tests, comet assays, or unscheduled DNA synthesis (UDS) screens alongside S-(2-chloroethyl)-L-cysteine (CEC). While CEC induces DNA strand breaks and demonstrates bacterial mutagenicity via episulfonium ion formation, this N-acetylated derivative remains inert [1], providing researchers with a critical intra-class comparator that isolates the contribution of the free alpha-amino group to genotoxicity and allows valid interpretation of structure-activity relationship data [2].

Hydrolytic Stability Profiling for In Vivo Toxicokinetic Modeling

Apply this compound in comparative solution stability studies to model the extended biological half-life conferred by N-acetylation. The absence of alkaline pH-dependent accelerated hydrolysis—a characteristic of the free amine-containing parent CEC [1]—makes this mercapturic acid a more persistent circulating metabolite, a property directly relevant to physiologically based pharmacokinetic (PBPK) modeling of dihaloethane bioactivation and detoxification [2].

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